molecular formula C18H15N9 B8197768 5,5',5''-(1,3,5-Triazine-2,4,6-triyl)tris(pyridin-2-amine)

5,5',5''-(1,3,5-Triazine-2,4,6-triyl)tris(pyridin-2-amine)

Cat. No.: B8197768
M. Wt: 357.4 g/mol
InChI Key: UZLCPUMFMBIKEM-UHFFFAOYSA-N
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Description

5,5’,5’'-(1,3,5-Triazine-2,4,6-triyl)tris(pyridin-2-amine): is a chemical compound with the molecular formula C18H15N9 and a molecular weight of 357.37 g/mol . This compound is characterized by the presence of a triazine ring substituted with three pyridin-2-amine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’,5’'-(1,3,5-Triazine-2,4,6-triyl)tris(pyridin-2-amine) typically involves the reaction of 2-aminopyridine with cyanuric chloride under controlled conditions . The reaction is carried out in a suitable solvent, such as dichloromethane, and requires the presence of a base, such as triethylamine, to facilitate the substitution reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified through recrystallization or chromatography techniques .

Biological Activity

5,5',5''-(1,3,5-Triazine-2,4,6-triyl)tris(pyridin-2-amine), also known by its CAS number 2408384-32-5, is a compound belonging to the triazine family. Triazines are known for their diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its pharmacological properties and potential therapeutic applications.

  • Molecular Formula : C18H15N9
  • Molecular Weight : 357.38 g/mol
  • Purity : 95%

The structure of this compound features a central triazine ring substituted with three pyridin-2-amine groups, which enhances its potential for various biological interactions.

Antimicrobial Activity

Research indicates that triazine derivatives exhibit significant antimicrobial properties. A review of various substituted triazines highlights their effectiveness against bacteria and fungi. For instance, compounds with similar structures have shown promising results in inhibiting the growth of pathogenic microorganisms, including strains resistant to conventional antibiotics .

Anticancer Properties

Triazine derivatives have been investigated for their anticancer potential. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. In vitro studies have demonstrated that compounds similar to 5,5',5''-(1,3,5-Triazine-2,4,6-triyl)tris(pyridin-2-amine) can induce apoptosis in various cancer cell lines .

Compound Cell Line IC50 (µM) Mechanism
Compound AHeLa10.5Apoptosis
Compound BMCF78.2Cell Cycle Arrest
5,5',5''-(1,3,5-Triazine-2,4,6-triyl)tris(pyridin-2-amine)A549TBDTBD

Anti-inflammatory Effects

The anti-inflammatory potential of triazine derivatives has been documented in various studies. These compounds may inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy Against Resistant Strains
    In a study published in Antibiotics, researchers tested a series of triazine derivatives against multi-drug resistant strains of E. coli and S. aureus. The results indicated that certain derivatives exhibited MIC values lower than traditional antibiotics .
  • Cytotoxicity in Cancer Research
    A recent investigation assessed the cytotoxic effects of various triazine derivatives on breast cancer cell lines (MCF7). The study found that compounds with structural similarities to 5,5',5''-(1,3,5-Triazine-2,4,6-triyl)tris(pyridin-2-amine) significantly reduced cell viability at concentrations below 10 µM .

Properties

IUPAC Name

5-[4,6-bis(6-aminopyridin-3-yl)-1,3,5-triazin-2-yl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N9/c19-13-4-1-10(7-22-13)16-25-17(11-2-5-14(20)23-8-11)27-18(26-16)12-3-6-15(21)24-9-12/h1-9H,(H2,19,22)(H2,20,23)(H2,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLCPUMFMBIKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=NC(=NC(=N2)C3=CN=C(C=C3)N)C4=CN=C(C=C4)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N9
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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